Methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate Methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 886494-26-4
VCID: VC15801991
InChI: InChI=1S/C13H13NO3/c1-8-3-4-9(10(14)7-8)11-5-6-12(17-11)13(15)16-2/h3-7H,14H2,1-2H3
SMILES:
Molecular Formula: C13H13NO3
Molecular Weight: 231.25 g/mol

Methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate

CAS No.: 886494-26-4

Cat. No.: VC15801991

Molecular Formula: C13H13NO3

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate - 886494-26-4

Specification

CAS No. 886494-26-4
Molecular Formula C13H13NO3
Molecular Weight 231.25 g/mol
IUPAC Name methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate
Standard InChI InChI=1S/C13H13NO3/c1-8-3-4-9(10(14)7-8)11-5-6-12(17-11)13(15)16-2/h3-7H,14H2,1-2H3
Standard InChI Key OLADTQJEJKXOSD-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)OC)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure combines a furan ring with two key substituents:

  • Methyl ester group at position 2, contributing to solubility and reactivity.

  • 2-Amino-4-methylphenyl group at position 5, introducing steric and electronic effects through the amino (-NH2_2) and methyl (-CH3_3) functionalities.

The IUPAC name, methyl 5-(2-amino-4-methylphenyl)furan-2-carboxylate, reflects this substitution pattern. Its canonical SMILES string, CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)OC)N, encodes the connectivity and functional groups.

Table 1: Physicochemical Properties

PropertyValue
CAS Number886494-26-4
Molecular FormulaC13H13NO3\text{C}_{13}\text{H}_{13}\text{NO}_3
Molecular Weight231.25 g/mol
InChI KeyOLADTQJEJKXOSD-UHFFFAOYSA-N
Solubility (Predicted)Moderate in polar solvents

Synthetic Approaches

Proposed Synthetic Routes

Although explicit protocols for this compound are scarce, analogous furan carboxylates are typically synthesized via:

  • Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling between a brominated furan ester and a boronic acid derivative of 2-amino-4-methylphenyl.

  • Esterification: Post-functionalization of a pre-formed furan carboxylic acid with methanol under acidic conditions.

Table 2: Hypothetical Reaction Conditions for Suzuki Coupling

ComponentDetails
CatalystPd(PPh3_3)4_4 (1–5 mol%)
BaseK2_2CO3_3 or Na2_2CO3_3
SolventTetrahydrofuran (THF) or DMF
Temperature80–100°C under reflux
Yield (Estimated)60–75%

Challenges in Synthesis

  • Amino Group Protection: The free -NH2_2 group may require protection (e.g., as a Boc derivative) to prevent side reactions during coupling.

  • Steric Hindrance: The 4-methyl group on the phenyl ring could slow coupling kinetics, necessitating optimized catalyst loading.

Structural Elucidation and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted 1H^1\text{H} NMR signals (δ, ppm):

  • Furan protons: 6.3–7.2 (multiplet, H-3 and H-4).

  • Methyl ester: 3.8 (singlet, -OCH3_3).

  • Aromatic protons: 6.5–7.1 (multiplet, phenyl ring).

  • Amino group: 5.1 (broad singlet, -NH2_2).

Infrared (IR) Spectroscopy

Key absorptions:

  • ν(C=O)\nu(\text{C=O}): ~1700 cm1^{-1} (ester carbonyl).

  • ν(N-H)\nu(\text{N-H}): ~3350 cm1^{-1} (amine stretch).

  • ν(C-O-C)\nu(\text{C-O-C}): ~1250 cm1^{-1} (furan ring).

Compound ClassTarget PathwayIC50_{50} (μM)
5-Aryl Furan EstersStaphylococcus aureus12.5–25.0
Amino-Substituted FuransHepG2 (Liver Cancer)8.2–15.7

Materials Science

  • Luminescent Materials: Conjugated furan-phenyl systems may exhibit tunable fluorescence.

  • Polymer Additives: Ester groups enhance compatibility with polyesters or polyamides.

Biological Activity and Mechanistic Insights

Hypothesized Mechanisms

  • DNA Intercalation: Planar furan-phenyl systems may insert between DNA base pairs.

  • Enzyme Inhibition: The amino group could hydrogen-bond to catalytic residues (e.g., in kinases or proteases).

Toxicity and Pharmacokinetics

  • Metabolic Stability: Ester hydrolysis by serum esterases may generate the carboxylic acid derivative, altering bioavailability.

  • CYP450 Interactions: The methylphenyl group could inhibit cytochrome P450 enzymes, affecting drug-drug interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator